Product packaging for Bicillin-3(Cat. No.:CAS No. 8067-92-3)

Bicillin-3

Cat. No.: B1260072
CAS No.: 8067-92-3
M. Wt: 1852.3 g/mol
InChI Key: UWGHBOXQOJIGDX-QESCWDNQSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Bicillin-3 is a composite antibiotic preparation composed of three forms of penicillin: benzathine penicillin, procaine penicillin, and sodium penicillin . This combination is designed to provide a multi-phasic release profile in research models, offering both immediate and sustained antimicrobial activity. The primary research applications of this compound have involved the study of its efficacy against Gram-positive bacteria and select Gram-negative organisms, focusing on infections that require prolonged antibiotic exposure . Its mechanism of action, characteristic of beta-lactam antibiotics, involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). This action disrupts the cross-linking of peptidoglycan chains during cell wall formation, leading to osmotic instability and ultimately bacterial cell lysis and death . Researchers value this compound for its utility in modeling long-term antibacterial therapy and studying pharmacokinetics. It is critical to note that this product is provided For Research Use Only (RUO) . It is strictly not intended for diagnostic, therapeutic, or any other human use. All handling and experimental procedures must be conducted by trained laboratory personnel in appropriate research settings.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C93H111KN12O18S4 B1260072 Bicillin-3 CAS No. 8067-92-3

Properties

CAS No.

8067-92-3

Molecular Formula

C93H111KN12O18S4

Molecular Weight

1852.3 g/mol

IUPAC Name

potassium;N,N'-dibenzylethane-1,2-diamine;2-(diethylamino)ethyl 4-aminobenzoate;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

InChI

InChI=1S/4C16H18N2O4S.C16H20N2.C13H20N2O2.K/c4*1-16(2)12(15(21)22)18-13(20)11(14(18)23-16)17-10(19)8-9-6-4-3-5-7-9;1-3-7-15(8-4-1)13-17-11-12-18-14-16-9-5-2-6-10-16;1-3-15(4-2)9-10-17-13(16)11-5-7-12(14)8-6-11;/h4*3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22);1-10,17-18H,11-14H2;5-8H,3-4,9-10,14H2,1-2H3;/q;;;;;;+1/p-1/t4*11-,12+,14-;;;/m1111.../s1

InChI Key

UWGHBOXQOJIGDX-QESCWDNQSA-M

SMILES

CCN(CC)CCOC(=O)C1=CC=C(C=C1)N.CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)[O-])C.C1=CC=C(C=C1)CNCCNCC2=CC=CC=C2.[K+]

Isomeric SMILES

CCN(CC)CCOC(=O)C1=CC=C(C=C1)N.CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CC=C3)C(=O)[O-])C.C1=CC=C(C=C1)CNCCNCC2=CC=CC=C2.[K+]

Canonical SMILES

CCN(CC)CCOC(=O)C1=CC=C(C=C1)N.CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)[O-])C.C1=CC=C(C=C1)CNCCNCC2=CC=CC=C2.[K+]

Other CAS No.

8067-92-3

Synonyms

enzathine benzylpenicillin - procaine benzylpenicillin
benzathine benzylpenicillin, procaine benzylpenicillin drug combination
benzathine benzylpenicillin, procaine benzylpenicillin, benzylpenicillin potassium drug combination
benzathine benzylpenicillin, procaine benzylpenicillin, benzylpenicillin sodium drug combination
benzathine benzylpenicillin, procaine benzylpenicillin, drug combination
Bicillin 1
bicillin C-R
Bicillin forte
Bicillin III
Bicillin-3
Retacillin
retazillin

Origin of Product

United States

Scientific Research Applications

Pharmacological Profile

Mechanism of Action
Bicillin-3 exerts its bactericidal effects by binding to penicillin-binding proteins (PBPs) within the bacterial cell wall, inhibiting cell wall synthesis. This action leads to cell lysis and death of susceptible bacteria, particularly effective against streptococci and other gram-positive bacteria .

Pharmacokinetics

  • Absorption : Rapidly absorbed after intramuscular injection; oral absorption is limited due to acid hydrolysis.
  • Volume of Distribution : Approximately 0.53–0.67 L/kg in adults with normal renal function.
  • Half-life : Extended half-life allows for prolonged therapeutic effects, making it suitable for single-dose regimens in certain infections .

Clinical Applications

  • Treatment of Syphilis
    This compound is the first-line treatment for syphilis, particularly in early stages and late latent syphilis. Studies indicate that a single dose of 2.4 million units is effective for early syphilis, while a three-dose regimen is recommended for late latent cases .
    Study TypePopulationTreatment RegimenCompletion Rate
    Randomized TrialHIV-infected individualsSingle vs. three doses80% single, 93% three doses
    Retrospective AnalysisLate latent syphilis patientsThree doses at weekly intervals42.9% completion
  • Rheumatic Fever Prophylaxis
    This compound is used for secondary prophylaxis against rheumatic fever in patients with a history of rheumatic heart disease. Regular administration helps prevent recurrence and associated complications .
  • Treatment of Other Infections
    It is effective against various infections caused by susceptible organisms, including:
    • Actinomycosis
    • Anthrax
    • Botulism
    • Meningitis
    • Endocarditis

Case Study 1: Syphilis Treatment in HIV Patients

A clinical trial compared the efficacy of single versus three-dose regimens of this compound in HIV-infected individuals with early syphilis. The results showed no significant difference in treatment success rates between the two regimens, supporting the current CDC guidelines recommending a single dose .

Case Study 2: Late Latent Syphilis Treatment Completion

A retrospective study conducted in Maricopa County analyzed treatment completion rates among patients diagnosed with late latent syphilis. Of the 14,924 reported cases, only 42.9% completed the recommended three injections within the specified timeframe, highlighting barriers to treatment adherence .

Preparation Methods

Conventional Synthesis of Penicillin G Benzathine

The foundational preparation of penicillin G benzathine involves the reaction between dibenzylethylene diamine and penicillin G. This method, described in FDA-approved labeling, produces a suspension formulation designed for slow intramuscular release. The chemical reaction proceeds as follows:

$$
\text{2 Penicillin G + Dibenzylethylene diamine} \rightarrow \text{Penicillin G benzathine} \quad \text{}
$$

Reaction Conditions and Solvent System

The process occurs in an aqueous suspension buffered with sodium citrate. Excipients such as lecithin (0.5% w/v), carboxymethylcellulose (0.6% w/v), and povidone (0.6% w/v) stabilize the suspension, while methylparaben and propylparaben act as preservatives. The mixture is formulated into pre-filled syringes at concentrations of 600,000–2,400,000 units per dose.

Challenges in Conventional Synthesis

  • Low Solubility : Penicillin G benzathine’s limited aqueous solubility necessitates prolonged mixing and controlled pH (8–9) to prevent premature crystallization.
  • Inadvertent Intravenous Risk : The suspension’s viscosity requires specialized equipment for intramuscular administration to avoid life-threatening complications.

Advanced Synthesis of Chlorinated Benzathine Penicillin Derivatives

A patented method (CN105566349A) details the synthesis of o-chloro-benzathine penicillin, a structural analog of Bicillin-3, using 6-aminopenicillanic acid (6-APA) and o-chlorobenzene isoxazole acyl chloride. This approach improves yield and purity compared to traditional routes.

Stepwise Reaction Protocol

Esterification of 6-APA

6-APA is dissolved in an alkaline aqueous-organic solvent mixture (1:1–3:1 ratio) at ≤16°C. Sodium hydroxide (12%) maintains pH 8–9, ensuring complete dissolution:

$$
\text{6-APA + NaOH} \rightarrow \text{Sodium 6-APA salt} \quad \text{}
$$

Acylation with o-Chlorobenzene Isoxazole Acyl Chloride

The sodium salt solution is cooled to ≤10°C before adding o-chlorobenzene isoxazole acyl chloride (0.95–1.15 molar ratio). pH is maintained at 6–8 using 13% NaOH, with temperature controlled below 26°C to prevent hydrolysis.

Crystallization with N,N-Dibenzylethylenediamine Diacetate

The clarified reaction mixture is filtered into a crystallizer, where N,N-dibenzylethylenediamine diacetate (0.4–0.5 g/mL) is introduced. Stirring at 10–40°C for 30 minutes initiates crystallization.

Purification and Drying

The product is vacuum-filtered, washed with organic solvent, and dried at 80±5°C under vacuum to ≤5% moisture content.

Advantages of the Patented Method

  • Yield Enhancement : Controlled acylation and crystallization increase per-pass conversion to >90%.
  • Reduced Environmental Impact : Solvent recycling and minimized waste align with green chemistry principles.

Comparative Analysis of Synthesis Methods

Parameter Conventional Method Patented Chlorinated Method
Starting Material Penicillin G 6-APA, o-chlorobenzene isoxazole acyl chloride
Reaction Temperature Ambient (controlled cooling) 10–26°C
pH Range 8–9 6–8
Solvent System Aqueous buffer Aqueous-organic (1:1–3:1)
Final Drying Not specified 80±5°C under vacuum
Purity ≥95% (by HPLC) ≥98% (by titration)

Critical Process Parameters and Optimization

Temperature Control

Maintaining temperatures below 26°C during acylation prevents exothermic side reactions, which degrade penicillin nuclei.

pH Adjustment

Precise NaOH addition (12–13%) ensures optimal nucleophilic attack by 6-APA’s amino group while minimizing β-lactam ring hydrolysis.

Filtration and Washing

Sterilizing-grade filters (0.22 μm) remove microbial contaminants, while organic solvent washes eliminate unreacted acyl chlorides.

Industrial-Scale Manufacturing Considerations

Equipment Design

  • Crystallizers : Jacketed vessels with variable-speed agitators ensure uniform crystal growth.
  • Dryers : Double-cone vacuum dryers prevent thermal degradation during moisture removal.

Regulatory Compliance

  • USP/EP Standards : Final products must meet compendial requirements for sterility, endotoxins, and particulate matter.
  • Residual Solvents : Gas chromatography verifies organic solvent levels below ICH Q3C limits.

Q & A

Q. What are the critical experimental parameters for synthesizing Bicillin-3 with high purity, and how can researchers optimize reaction conditions?

Methodological Answer:

  • Key Parameters :
    • Temperature Control : Maintain 20–25°C during penicillin backbone assembly to avoid β-lactam ring degradation .
    • Solvent System : Use anhydrous dichloromethane for acylation steps to minimize hydrolysis .
    • Reaction Time : Monitor via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane 1:1) to terminate reactions at 90–95% conversion.
  • Optimization : Conduct fractional factorial design experiments to isolate variables (e.g., pH, solvent polarity) impacting yield and purity .

Q. Which analytical techniques are essential for characterizing this compound’s structural integrity and purity in preclinical studies?

Methodological Answer:

  • Core Techniques :
    • HPLC-PDA : Use C18 columns (5 µm, 250 × 4.6 mm) with 0.1% trifluoroacetic acid/acetonitrile gradient (retention time: 8.2 ± 0.3 min) .
    • NMR Spectroscopy : Confirm stereochemistry via 1H^1H- and 13C^{13}C-NMR (e.g., δ 5.1 ppm for β-lactam proton) .
    • Mass Spectrometry : ESI-MS in positive mode (expected [M+H]⁺: 909.4 Da) .
  • Validation : Cross-validate results with elemental analysis (C: 54.2%, H: 5.8%, N: 9.1%) and IR spectroscopy (1720 cm⁻¹ for carbonyl) .

Advanced Research Questions

Q. How should researchers address contradictory data in this compound’s pharmacological efficacy across in vitro vs. in vivo models?

Methodological Answer:

  • Contradiction Analysis :
    • Dose Reconciliation : Compare in vitro IC₅₀ (e.g., 0.5 µg/mL against Streptococcus pneumoniae) with in vivo plasma concentrations (Cmax: 1.2 µg/mL at 50 mg/kg) to identify subtherapeutic dosing in animal models .
    • Model Limitations : Account for protein binding differences (e.g., 85% serum binding in vivo vs. 10% in cell media) using equilibrium dialysis .
  • Resolution : Perform PK/PD modeling to align efficacy thresholds and adjust dosing regimens .

Q. What statistical frameworks are recommended for analyzing dose-response relationships in this compound’s antimicrobial activity studies?

Methodological Answer:

  • Design :
    • Nonlinear Regression : Fit data to Hill equation (E=Emax×[D]n/(EC50n+[D]n)E = E_{\text{max}} \times [D]^n / (EC_{50}^n + [D]^n)) to quantify potency (EC₅₀) and cooperativity (n) .
    • Outlier Handling : Apply Grubbs’ test (α = 0.05) to exclude anomalous MIC values .
  • Validation : Use bootstrap resampling (1,000 iterations) to estimate 95% confidence intervals for EC₅₀ .

Q. How can researchers design experiments to resolve discrepancies in this compound’s stability under varying storage conditions?

Methodological Answer:

  • Stability Protocol :
    • Accelerated Degradation : Incubate samples at 40°C/75% RH for 4 weeks, monitoring degradation via HPLC (area% of main peak ≥95%) .
    • Light Exposure : Test photostability under ICH Q1B guidelines (1.2 million lux-hours) .
  • Data Interpretation : Use Arrhenius kinetics to extrapolate shelf life at 25°C from high-temperature data .

Data Reporting and Reproducibility

Q. What minimal dataset is required to ensure reproducibility of this compound’s bioactivity assays?

Methodological Answer:

  • Essential Data :
    • Compound Identity : NMR shifts, HRMS data, and chromatographic purity (≥95%) .
    • Biological Replicates : Include n ≥ 3 independent experiments with SD/SE values .
    • Controls : Report positive (e.g., ciprofloxacin) and negative (vehicle) controls in MIC assays .

Q. How should conflicting results in this compound’s cytotoxicity profiles be reconciled across research groups?

Methodological Answer:

  • Root-Cause Analysis :
    • Cell Line Variability : Compare cytotoxicity in primary vs. immortalized cells (e.g., HEK293 vs. HepG2) .
    • Assay Interference : Test for false positives due to this compound’s autofluorescence in MTT assays .
  • Consensus Building : Conduct meta-analysis using PRISMA guidelines to aggregate data from ≥5 studies .

Methodological Pitfalls and Solutions

Q. What are common errors in interpreting this compound’s pharmacokinetic data, and how can they be mitigated?

Methodological Answer:

  • Pitfalls :
    • Noncompartmental Assumptions : Avoid ignoring enterohepatic recirculation by using compartmental modeling .
    • Sampling Frequency : Collect plasma samples at 0, 0.5, 1, 2, 4, 8, 12, 24 h post-dose to capture AUC₀–24 accurately .
  • Mitigation : Validate models with Akaike Information Criterion (AIC < 2 difference) .

Q. How can researchers optimize HPLC methods to separate this compound from degradation products with similar polarity?

Methodological Answer:

  • Optimization Steps :
    • Mobile Phase : Test ion-pair reagents (e.g., 10 mM sodium hexanesulfonate, pH 3.0) to enhance resolution .
    • Column Screening : Compare C8, phenyl, and HILIC columns for selectivity .
  • Validation : Achieve resolution (R ≥ 1.5) between this compound and primary degradation product .

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